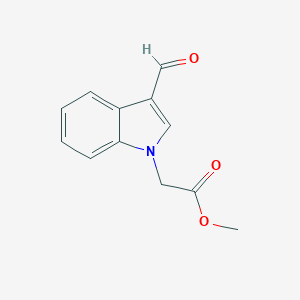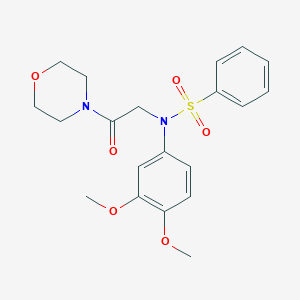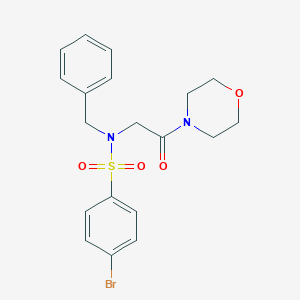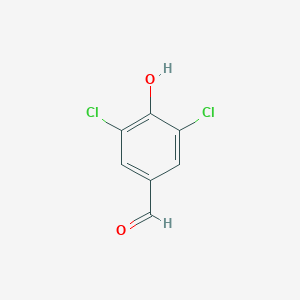
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, also known as THPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the class of benzodiazepines and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been shown to have potent antitumor and antiproliferative activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In neuroscience, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one exerts its pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor, which enhances the activity of the neurotransmitter GABA. This results in an increase in chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one also activates the sigma-1 receptor, which has been implicated in various physiological processes, including pain perception, neuronal plasticity, and neuroprotection.
Efectos Bioquímicos Y Fisiológicos
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been shown to have various biochemical and physiological effects, including antitumor, antiproliferative, anxiolytic, sedative, anti-inflammatory, and antioxidant effects. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has also been shown to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has several advantages for use in lab experiments, including its high yield, ease of synthesis, and potent pharmacological effects. However, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, including the development of novel synthetic methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Further studies are needed to determine the optimal dosage and administration route of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one for therapeutic use. Additionally, the potential toxicity and side effects of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one need to be thoroughly investigated to ensure its safety for use in humans.
In conclusion, 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods and has been extensively studied for its pharmacological effects. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one exerts its effects by binding to the benzodiazepine site on the GABA-A receptor and activating the sigma-1 receptor. 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has several advantages for use in lab experiments, but also has some limitations and potential toxicity at high doses. There are several future directions for the study of 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, including the development of novel synthetic methods and the investigation of its potential therapeutic applications in various diseases.
Métodos De Síntesis
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been synthesized using various methods, including microwave-assisted synthesis, one-pot three-component synthesis, and solvent-free synthesis. The most commonly used method for synthesizing 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is the one-pot three-component synthesis, which involves the reaction of 4-hydroxybenzaldehyde, 2-aminobenzophenone, and cyclohexanone in the presence of a catalyst. The reaction yields 3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one as a white solid with a high yield.
Propiedades
Número CAS |
137987-39-4 |
|---|---|
Nombre del producto |
3,4,9,10-Tetrahydro-10-(4-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one |
Fórmula molecular |
C17H15N3O2 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
4-(4-hydroxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C17H15N3O2/c21-11-7-5-10(6-8-11)16-15-14(9-18-17(15)22)19-12-3-1-2-4-13(12)20-16/h1-8,16,19-21H,9H2,(H,18,22) |
Clave InChI |
JBFLPFKPYMHUDS-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)N1 |
SMILES canónico |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



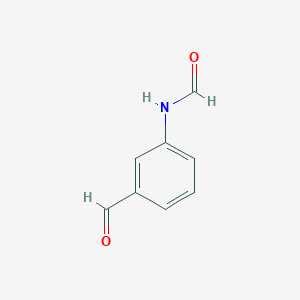

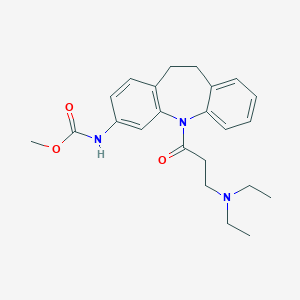




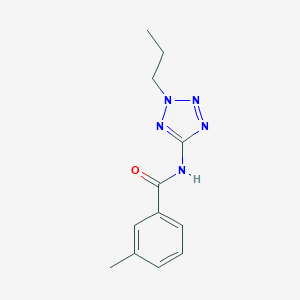
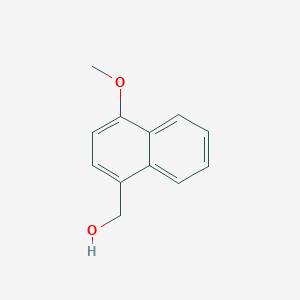
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
